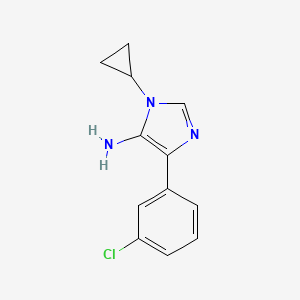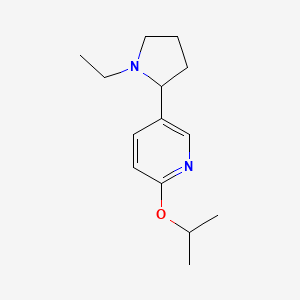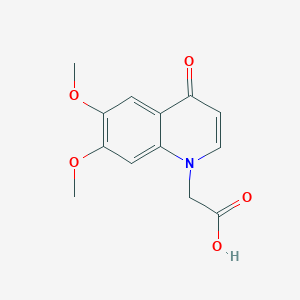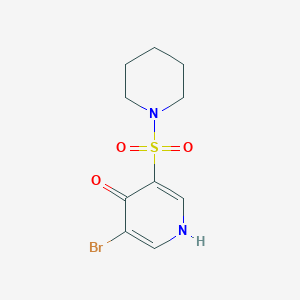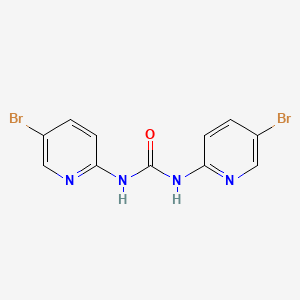
1,3-Bis(5-bromopyridin-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-双(5-溴吡啶-2-基)脲是一种化学化合物,其分子式为C11H8Br2N4O,分子量为372.02 g/mol 。该化合物以其两个连接在脲基团上的溴吡啶基团为特征。它主要用于化学和制药领域的研发。
准备方法
合成路线和反应条件
1,3-双(5-溴吡啶-2-基)脲可以通过多步过程合成,该过程涉及用光气或三光气使5-溴吡啶-2-胺反应生成相应的异氰酸酯中间体。 然后使该中间体与另一当量的5-溴吡啶-2-胺反应得到最终产物 。
工业生产方法
虽然没有充分记载1,3-双(5-溴吡啶-2-基)脲的具体工业生产方法,但一般方法涉及扩大实验室合成工艺。这包括优化反应条件,如温度、压力和溶剂选择,以确保高收率和纯度。
化学反应分析
反应类型
1,3-双(5-溴吡啶-2-基)脲会发生多种化学反应,包括:
取代反应: 溴原子可以被其他亲核试剂取代。
氧化和还原: 吡啶环在特定条件下可以发生氧化或还原。
常用试剂和条件
取代反应: 常用的试剂包括亲核试剂,例如胺、硫醇和醇盐。典型的条件包括使用极性非质子溶剂,如二甲基甲酰胺 (DMF) 和升高的温度。
氧化和还原: 通常使用高锰酸钾 (KMnO4) 等氧化剂和硼氢化钠 (NaBH4) 等还原剂。
主要形成的产物
取代反应: 产物包括溴原子被其他官能团取代的衍生物。
氧化和还原: 产物包括吡啶环的氧化或还原形式。
科学研究应用
1,3-双(5-溴吡啶-2-基)脲在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医学: 由于其独特的结构,研究其在药物开发中的潜在用途。
工业: 用于开发新材料和催化剂.
作用机制
1,3-双(5-溴吡啶-2-基)脲的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,改变其活性。 确切的途径和靶标取决于具体的应用和所研究的生物系统 。
相似化合物的比较
类似化合物
1,3-双(2-吡啶基)脲: 结构相似,但缺乏溴原子。
1,3-双(4-溴苯基)脲: 含有溴原子,但具有苯基而不是吡啶环。
独特性
1,3-双(5-溴吡啶-2-基)脲的独特性在于吡啶环上存在溴原子,与类似化合物相比,这可以显著影响其反应性和生物活性 。
属性
分子式 |
C11H8Br2N4O |
|---|---|
分子量 |
372.02 g/mol |
IUPAC 名称 |
1,3-bis(5-bromopyridin-2-yl)urea |
InChI |
InChI=1S/C11H8Br2N4O/c12-7-1-3-9(14-5-7)16-11(18)17-10-4-2-8(13)6-15-10/h1-6H,(H2,14,15,16,17,18) |
InChI 键 |
YSZWPYUJHMXMSV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1Br)NC(=O)NC2=NC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





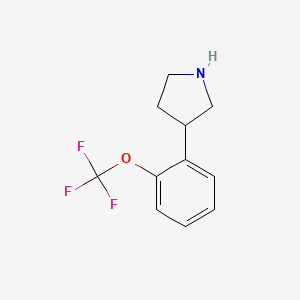
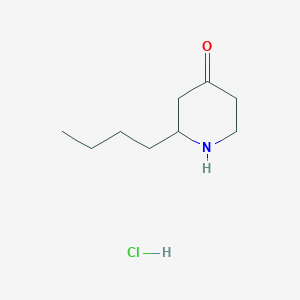
![N,5-Dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11813658.png)
